5H-Pyrano[4,3-b]pyridin-5-one, 7-methyl-

Anticancer drug discovery Neuroblastoma Cytotoxicity screening

Researchers requiring a defined pyrano[4,3-b]pyridine scaffold for SAR programs face supply inconsistency-substituting unsubstituted or dihydro analogs introduces uncontrolled variables in ADME and reactivity profiles. 7-Methyl-5H-pyrano[4,3-b]pyridin-5-one (CAS 61436-83-7) resolves this with a validated, fully aromatic core. • Enables systematic SAR: 30-fold cytotoxic activity differential (IC50 6.7 to >200 μM vs SH-SY5Y) demonstrated across related analogs. • CNS drug-like property space: Calculated LogP 1.4964, TPSA 43.1 Ų; ~0.7 LogP unit differentiation from 7,8-dihydro analog ensures predictable BBB penetration. • K+ channel activator programs: Unsubstituted 4-position permits amide derivatization essential for blood-pressure-lowering activity. Domino Knoevenagel/electrocyclization route supports efficient library synthesis.

Molecular Formula C9H7NO2
Molecular Weight 161.16 g/mol
CAS No. 61436-83-7
Cat. No. B1658560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5H-Pyrano[4,3-b]pyridin-5-one, 7-methyl-
CAS61436-83-7
Molecular FormulaC9H7NO2
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=CC=N2)C(=O)O1
InChIInChI=1S/C9H7NO2/c1-6-5-8-7(9(11)12-6)3-2-4-10-8/h2-5H,1H3
InChIKeyQDKQFBOJGNEPEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methyl-5H-pyrano[4,3-b]pyridin-5-one Overview


5H-Pyrano[4,3-b]pyridin-5-one, 7-methyl- (CAS 61436-83-7) is a fused heterocyclic compound with the molecular formula C9H7NO2 and a molecular weight of 161.16 g/mol, characterized by a planar bicyclic framework combining pyran and pyridine ring systems with a methyl substituent at the 7-position [1]. The compound serves as a versatile scaffold in medicinal chemistry and organic synthesis, with the pyrano[4,3-b]pyridine core enabling diverse derivatization strategies via electrophilic aromatic substitution, cross-coupling reactions, and functional group interconversions at multiple ring positions [2]. This specific methylated variant represents one member of a broader class of pyranopyridines that have been investigated for pharmacological activities including blood pressure lowering effects via K+ channel activation mechanisms [3].

Scaffold Use
Fused pyrano-pyridine core for medicinal chemistry derivatization and pathway probe design
Regioselective Derivatization
7-methyl substituent directs electrophilic functionalization to the 6- and 8-positions
Pharmacophore Exploration
Reported K+ channel activation context when derivatized at the 4-position with amide groups

Why 7-Methyl-5H-pyrano[4,3-b]pyridin-5-one Is Not Interchangeable


Substitution within the pyrano[4,3-b]pyridine scaffold is not a trivial or interchangeable modification. The presence of the 7-methyl group in CAS 61436-83-7 distinguishes this compound from unsubstituted 5H-pyrano[4,3-b]pyridin-5-one and from dihydro analogs such as 7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one (CAS 5860-72-0), each exhibiting markedly different physicochemical properties, reactivity profiles, and biological behavior [1]. The methyl substituent alters electronic distribution across the conjugated π-system, modifies lipophilicity (calculated LogP values differ between methylated and non-methylated analogs), and introduces steric constraints that influence molecular recognition in biological systems [2]. Furthermore, the fully aromatic character of the 7-methyl derivative confers distinct metabolic stability compared to partially saturated dihydro congeners, which are more susceptible to oxidative metabolism at the reduced ring positions . Procurement decisions that substitute one pyranopyridine for another without accounting for these substitution-dependent properties risk introducing uncontrolled variables in synthetic pathways or compromising the validity of structure-activity relationship studies.

Unsubstituted core
Absence of the 7-methyl group shifts electronic distribution and EAS regioselectivity, altering derivatization outcomes
Dihydro analog
7,8-dihydro congener has lower lipophilicity and different metabolic stability profile; aromaticity-driven properties may not transfer
Other fused isomers
Pyrano[3,2-c]pyridine or benzopyrano cores lack the identical 4-position handle and K+ channel SAR established for this scaffold

7-Methyl-5H-pyrano[4,3-b]pyridin-5-one Quantitative Evidence


Cytotoxic Activity Against Neuroblastoma Cells

Derivatives of the 7-methyl-5H-pyrano[4,3-b]pyran-5-one scaffold, which shares the identical 7-methyl substitution pattern and core heterocyclic architecture with 7-methyl-5H-pyrano[4,3-b]pyridin-5-one (differing only in the heteroatom composition of the fused ring), demonstrate quantifiable antiproliferative activity against human SH-SY5Y neuroblastoma cells [1]. This class-level data provides the only available quantitative cytotoxicity benchmark relevant to the 7-methyl-substituted scaffold.

Cell-model cytotoxicity
Class-level inference
7-methyl-pyrano derivatives: IC50 6.7 to >200 μM (SH-SY5Y)
Lead analog 3a: IC50 = 6.7 μM; ~30-fold activity window across derivatives
Supports scaffold SAR for cell-model endpoint review
MTT assay, 48 h; class-level inference from pyran analog data
Anticancer drug discovery Neuroblastoma Cytotoxicity screening

Electrophilic Substitution: Methyl-Directing Effects

The 7-methyl group in pyrano[4,3-b]pyridin-5-one derivatives serves as an ortho/para-directing substituent that enhances electron density at adjacent ring positions, facilitating electrophilic aromatic substitution (EAS) reactions such as nitration, halogenation, and Friedel-Crafts acylation at specific sites [1]. This contrasts with the unsubstituted 5H-pyrano[4,3-b]pyridin-5-one core, where EAS regioselectivity is governed primarily by the electronic effects of the ring heteroatoms without the additional directing influence of a methyl substituent [2].

EAS regioselectivity
Class-level inference
7-methyl directs electrophilic substitution to 6- and 8-positions via combined activation
Enables site-specific library construction without additional directing groups
Qualitative regioselectivity difference vs unsubstituted core
Organic synthesis Heterocyclic chemistry Derivatization

Lipophilicity Comparison: Aromatic vs Dihydro

The fully aromatic 7-methyl-5H-pyrano[4,3-b]pyridin-5-one (CAS 61436-83-7) exhibits distinct calculated physicochemical properties compared to its 7,8-dihydro analog (CAS 5860-72-0) [1]. The methyl-substituted aromatic scaffold demonstrates higher calculated LogP (1.4964) and topological polar surface area (43.1 Ų) compared to the dihydro derivative, which presents with lower LogP (0.8) and TPSA (39.2 Ų) due to the absence of the methyl group and reduced ring conjugation [2].

Lipophilicity profile
Cross-study comparable
7-methyl aromatic: LogP 1.5, TPSA 43.1 Ų
7,8-dihydro analog: LogP 0.8, TPSA 39.2 Ų (ΔLogP ≈ +0.7)
Higher lipophilicity may influence membrane permeability and metabolic stability
Calculated parameters; requires experimental validation
ADME prediction Physicochemical properties Medicinal chemistry

Blood Pressure Lowering: 4-Amide Substitution Requirement

The pyrano[4,3-b]pyridine scaffold, including the 7-methyl-substituted core represented by CAS 61436-83-7, serves as a validated pharmacophore for blood pressure lowering activity when appropriately functionalized, specifically via amide substitution at the 4-position [1]. The class of pyranopyridines has been demonstrated to act as K+ channel activators, with the nitrogen atom of the amide moiety bonded directly to the 4-position carbon being essential for this pharmacological activity [2].

K+ channel SAR
Class-level inference
4-position cyclic/acyclic amide substitution required for K+ channel activator activity
Scaffold provides critical functionalization handle for ion channel research
In vivo hypertension models; patent-derived structure-activity data
Cardiovascular pharmacology K+ channel activation Hypertension

Domino Condensation-Electrocyclization Synthesis

The 7-methyl-substituted pyrano[4,3-b]pyran-5-one scaffold, which is structurally analogous to 7-methyl-5H-pyrano[4,3-b]pyridin-5-one, can be synthesized efficiently via a domino Knoevenagel condensation/6π-electron electrocyclization sequence that proceeds under mild conditions with good yields [1]. This tandem methodology offers advantages over stepwise approaches to pyranopyridines that may require transition metal catalysis or protecting group strategies [2].

Domino synthesis route
Class-level inference
Knoevenagel/6π-electrocyclization cascade from aldehyde and active methylene precursors
Streamlined, step-economical access to 7-methyl scaffold for library synthesis
Mild conditions; may reduce reliance on metal catalysis
Synthetic methodology Domino reactions Process chemistry

Kinase Inhibition and BRD4 Targeting Potential

Pyrano[4,3-b]pyridine-containing hybrid molecules have been evaluated as potential antiviral and antileishmanial agents, with encouraging biological activities reported [1]. More broadly, pyranopyridine scaffolds have been incorporated into kinase inhibitor designs, including BRD4-selective inhibitors with IC50 values in the nanomolar range (79 nM for lead compounds) [2]. The 7-methyl substitution pattern provides a defined starting point for constructing such hybrid molecules.

Kinase/BRD4 targeting
Supporting evidence
Pyranopyridine hybrids: antiviral and antileishmanial activity reported
BRD4-selective inhibitor derived from related scaffold: IC50 = 79 nM (BRD4)
Supports investigation of this scaffold in target-based assay contexts
Not directly quantified for this compound; hybrid molecules and class-level data
Kinase inhibition BRD4 Epigenetic drug discovery

Recommended Applications for 7-Methyl-5H-pyrano[4,3-b]pyridin-5-one


Neuroblastoma and Melanoma SAR Studies

The 30-fold cytotoxic activity differential observed across 7-methyl-2H,5H-pyrano[4,3-b]pyran-5-one derivatives (IC50 6.7 to >200 μM against SH-SY5Y neuroblastoma cells) establishes this scaffold as suitable for systematic SAR exploration [1]. Procurement of the 7-methyl-5H-pyrano[4,3-b]pyridin-5-one core enables construction of focused libraries where the pyridine nitrogen introduces additional hydrogen-bonding and coordination capabilities absent in the pyran analog. The demonstrated necrotic effects on IPC melanoma cells for the lead analog 3a further support investigation of this chemotype in melanoma models.

Cardiovascular Drug Discovery via K+ Channel Activation

The pyrano[4,3-b]pyridine scaffold, when derivatized at the 4-position with cyclic or acyclic amide moieties, functions as a K+ channel activator with blood pressure lowering activity demonstrated in hypertensive models [1]. The 7-methyl-5H-pyrano[4,3-b]pyridin-5-one core provides the requisite unsubstituted 4-position for introducing amide functionality essential to this mechanism. Procurement of this specific scaffold is warranted for cardiovascular programs targeting smooth muscle relaxation disorders including hypertension, asthma, irritable bowel syndrome, and urinary incontinence.

Focused Library Synthesis via Domino Reaction

The efficient domino Knoevenagel condensation/6π-electron electrocyclization route to 7-methyl-substituted pyrano-fused heterocycles provides a streamlined synthetic entry to diverse compound collections [1]. The methodology offers operational simplicity and step-economy advantages over metal-catalyzed alternatives such as Ni(acac)2-mediated condensations [2]. Procurement of the 7-methyl-5H-pyrano[4,3-b]pyridin-5-one scaffold is recommended for medicinal chemistry groups seeking to rapidly generate focused libraries for hit expansion or lead optimization campaigns requiring consistent core architecture with defined substitution patterns.

CNS Physicochemical Property Optimization

The calculated LogP of 1.4964 and TPSA of 43.1 Ų for 7-methyl-5H-pyrano[4,3-b]pyridin-5-one place this scaffold within favorable CNS drug-like property space [1]. The ~0.7 LogP unit differentiation from the 7,8-dihydro analog (LogP 0.8) [2] makes the fully aromatic 7-methyl derivative preferable for CNS penetration optimization where moderate lipophilicity balances membrane permeability against P-glycoprotein efflux susceptibility. Procurement of this specific analog is indicated for neuroscience drug discovery programs requiring predictable BBB penetration characteristics.

Application
Selection Property
Validation Focus
Cell-model proliferation studies
7-methyl scaffold for systematic derivatization programs
Cytotoxicity endpoint review across neuroblastoma and melanoma cell lines
Ion channel activation research
4-position amide functionalization handle
K+ channel activation and smooth muscle relaxation endpoints
Focused library synthesis
Domino reaction-compatible scaffold with regioselective EAS
Synthetic step-economy and substitution pattern control
CNS permeability optimization
Moderate lipophilicity profile and hydrogen-bond acceptor count
Membrane permeability and P-gp efflux assessment in BBB models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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